molecular formula C6H10O4 B230964 Guanidinospermidine CAS No. 15271-45-1

Guanidinospermidine

Número de catálogo: B230964
Número CAS: 15271-45-1
Peso molecular: 187.29 g/mol
Clave InChI: VDNMXEHWOCXKOZ-UHFFFAOYSA-N
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Descripción

Guanidinospermidine, also known as this compound, is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 187.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Putrescine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

15271-45-1

Fórmula molecular

C6H10O4

Peso molecular

187.29 g/mol

Nombre IUPAC

2-[3-(4-aminobutylamino)propyl]guanidine

InChI

InChI=1S/C8H21N5/c9-4-1-2-5-12-6-3-7-13-8(10)11/h12H,1-7,9H2,(H4,10,11,13)

Clave InChI

VDNMXEHWOCXKOZ-UHFFFAOYSA-N

SMILES

C(CCNCCCN=C(N)N)CN

SMILES canónico

C(CCNCCCN=C(N)N)CN

Sinónimos

guanidinospermidine

Origen del producto

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Guanidinospermidine

De Novo Biosynthesis of Guanidinospermidine

The de novo synthesis of this compound likely involves the enzymatic addition of a guanidino moiety to a polyamine precursor, most plausibly spermidine.

Amidinotransferase-Mediated Synthesis

Amidinotransferases are key enzymes responsible for transferring the amidino group. These enzymes are crucial for the synthesis of various guanidinated compounds, including creatine and agmatine, and are implicated in the formation of this compound.

Substrate Specificity of Amidinotransferases (e.g., Spermidine as an Acceptor)

Amidinotransferases exhibit varying substrate specificities, enabling them to catalyze the transfer of the amidino group to different acceptor molecules. While L-arginine:glycine amidinotransferase (AGAT) is well-characterized for its role in creatine biosynthesis, transferring the amidino group from L-arginine to glycine uniprot.orgwikipedia.orgembopress.orguniprot.orgnih.gov, other amidinotransferases may utilize different substrates. Research suggests that some amidinotransferases can accept various amino compounds, including amino acids like beta-alanine and gamma-aminobutyric acid (GABA), as well as taurine, to form their respective guanidine derivatives uniprot.orguniprot.org. The specific amidinotransferases that utilize spermidine as an acceptor to form this compound are less definitively characterized in the literature, but the general enzymatic machinery for amidino group transfer is established. Some studies indicate that enzymes within the pentein superfamily, which includes amidinotransferases, are mechanistically diverse and can act on guanidine substrates nih.gov.

Role of Arginine as an Amidino Donor

L-arginine is the principal biological donor of the amidino group in most known amidinotransferase-catalyzed reactions uniprot.orgwikipedia.orgembopress.orguniprot.orgresearchgate.netaging-us.com. The guanidino group of arginine is transferred to an acceptor molecule, with L-ornithine being released as a byproduct. This fundamental reaction is central to the synthesis of guanidinated compounds. For instance, in creatine biosynthesis, arginine provides the amidino group to glycine uniprot.orgwikipedia.orgembopress.orguniprot.orgnih.gov. Similarly, arginine is a precursor for agmatine synthesis through the action of arginine decarboxylase (ADC) researchgate.netnih.gov. It is highly probable that arginine also serves as the direct amidino donor for the synthesis of this compound, with an appropriate amidinotransferase enzyme facilitating the transfer to spermidine.

Structural and Mechanistic Characterization of Key Amidinotransferase Enzymes (e.g., HsvA, AmtA)

While specific enzymes like HsvA and AmtA are mentioned as examples of amidinotransferases, detailed information regarding their direct involvement in this compound biosynthesis is not extensively documented in the provided search results. However, general principles of amidinotransferase mechanisms can be inferred from characterized enzymes.

L-arginine:glycine amidinotransferase (AGAT), involved in creatine synthesis, operates via a ping-pong mechanism. In this mechanism, L-arginine binds to the enzyme, and the amidino group is transferred to a cysteine residue within the enzyme's active site, forming a covalent intermediate. L-ornithine is released, and subsequently, the amidino group is transferred from the enzyme to glycine to form guanidinoacetate wikipedia.orgembopress.org. The enzyme possesses a conserved catalytic triad, typically involving cysteine, histidine, and aspartate, which is crucial for its catalytic activity nih.govfrontiersin.org. The pentein superfamily, to which many guanidine-modifying enzymes belong, shares a common structural fold and catalytic mechanisms, often involving a cysteine residue that attacks the guanidine moiety to form a covalent thiouronium adduct nih.gov. While HsvA and AmtA are not directly detailed in relation to this compound in the provided snippets, they likely function through similar principles of amidino group transfer.

Identification of Novel Biosynthetic Precursors (e.g., (3-aminopropyl)guanidine, agmatine)

Research into polyamine metabolism has identified various precursors and intermediates. Agmatine, formed by the decarboxylation of L-arginine by arginine decarboxylase (ADC), is a known guanidinated polyamine precursor researchgate.netnih.gov. Agmatine itself can be further metabolized to putrescine, a precursor for spermidine and spermine synthesis researchgate.netnih.gov. In some marine natural products, a rare linear (3-aminopropyl)guanidine moiety has been identified as part of larger this compound units nih.gov. This suggests that (3-aminopropyl)guanidine could potentially serve as a direct precursor or be closely related to the biosynthetic pathway of this compound, possibly arising from the modification of spermidine or a related intermediate. The presence of agmatine as a precursor for polyamine biosynthesis in mammals has also been noted, suggesting alternative routes to polyamine formation beyond the classical ornithine decarboxylase pathway nih.gov.

Guanidino-Group Modifying Enzymes (GMEs) and their Catalytic Diversity

Guanidino-group modifying enzymes (GMEs) represent a diverse superfamily of enzymes that catalyze various reactions involving the guanidine moiety. These enzymes, often belonging to the pentein superfamily, share conserved structural features, particularly a β/α propeller fold, but exhibit a wide range of catalytic activities, including hydrolase, dihydrolase, and amidinotransferase functions nih.govfrontiersin.orgosti.gov.

The catalytic diversity of GMEs is evident in their ability to act on different guanidine-containing substrates and perform distinct chemical transformations. For example, agmatine iminohydrolase (AIH) from Medicago truncatula is a GME that hydrolyzes agmatine frontiersin.orgosti.gov. Other GMEs include arginine deiminase, dimethylarginine dimethylaminohydrolase, and various peptidylarginine deiminases nih.gov. The common catalytic mechanism often involves a nucleophilic attack by a cysteine residue on the guanidine carbon, forming a covalent intermediate, regardless of whether the enzyme acts as a hydrolase or an amidinotransferase nih.govfrontiersin.org. This conserved catalytic machinery allows for the modification and transfer of guanidino groups, underscoring the broad functional repertoire of this enzyme class in biological systems. The specific GMEs involved in the precise formation of this compound, and the extent of their catalytic diversity in modifying polyamine structures, continue to be subjects of investigation.

Enzymatic Catalysis and Reaction Kinetics within this compound Metabolism

The biosynthesis of this compound is mediated by specific enzymes that catalyze the transfer of a guanidino group from a donor molecule. While the precise enzymes and pathways for this compound itself are still areas of active investigation, related guanidination reactions in biological systems often involve guanidinating enzymes that utilize arginine or other guanidino-containing compounds as donors. The reaction kinetics of these enzymes are crucial for understanding the rate and efficiency of this compound production. Key kinetic parameters, such as Michaelis constants (Km) for substrates and cofactors, and maximum reaction velocity (Vmax), dictate the enzyme's affinity and catalytic capacity. For instance, an enzyme might exhibit high affinity for its guanidino donor, allowing for efficient synthesis even at low substrate concentrations. Conversely, substrate inhibition or product inhibition can also influence reaction rates. Studies often employ spectrophotometric or chromatographic methods to monitor product formation and substrate depletion, enabling the determination of these kinetic parameters under controlled conditions.

Metabolic Regulation of this compound Synthesis and Turnover

Intracellular Polyamine Level Homeostasis

The intracellular levels of polyamines, including spermidine, are tightly regulated to maintain cellular homeostasis. This compound, as a modified polyamine, is likely integrated into these regulatory networks. Homeostasis is achieved through a balance of synthesis, uptake, catabolism, and efflux. When intracellular polyamine concentrations rise, feedback mechanisms often downregulate the activity of key biosynthetic enzymes or reduce gene expression for these enzymes. Conversely, depletion of polyamines can trigger increased synthesis. The cellular machinery must manage not only the total polyamine pool but also the relative abundance of different polyamine species. The presence and levels of this compound could influence this balance by interacting with polyamine transporters, affecting the activity of other polyamine-metabolizing enzymes, or by acting as signaling molecules themselves. Maintaining appropriate levels is critical for cellular processes such as DNA replication, transcription, translation, and cell proliferation.

Regulatory Mechanisms Governing Enzyme Expression and Activity

The synthesis and degradation of this compound are subject to complex regulatory mechanisms at both the gene expression and enzyme activity levels. Transcriptional regulation can control the production of enzymes involved in this compound metabolism, often in response to cellular signals or stress. This involves changes in the rate of mRNA synthesis for these enzymes. Post-transcriptional modifications, such as mRNA stability or translation efficiency, can further fine-tune protein levels. At the post-translational level, enzyme activity can be modulated through various mechanisms, including allosteric regulation by small molecules, covalent modifications like phosphorylation or acetylation, or changes in protein-protein interactions. For example, certain metabolites might bind to an enzyme, altering its conformation and thus its catalytic rate. The turnover of this compound-metabolizing enzymes is also regulated, often through targeted protein degradation pathways, ensuring that cellular levels are responsive to changing conditions.

Cellular and Molecular Functions of Guanidinospermidine

Fundamental Roles in Cell Biology

Guanidinospermidine contributes to fundamental cellular processes, impacting how cells grow, divide, and specialize.

Influence on Cellular Proliferation and Growth

Polyamines, including this compound, are critical for supporting cellular proliferation and growth. They are known to interact with nucleic acids and proteins, influencing processes like DNA replication and protein synthesis, which are essential for cell division and an increase in cell mass researchgate.net. Growth factors, which regulate cell cycle progression, often trigger signaling pathways that lead to increased production of cyclins and CDKs, thereby promoting cell division akadeum.comnih.gov. While specific data on this compound's direct quantitative effects on cell proliferation rates are limited in the provided search results, its classification as a polyamine suggests a role in supporting these fundamental growth processes. Research into cell proliferation assays, such as those measuring DNA synthesis or metabolic activity, is crucial for understanding the precise impact of compounds like this compound on these cellular functions creative-diagnostics.combaseclick.eu.

Contribution to Cellular Differentiation and Fate

Cellular differentiation is a complex process where cells become specialized for particular functions, and polyamines are implicated in this developmental pathway wikipathways.org. This compound's role in cell fate determination is linked to its influence on gene expression patterns that define cell identity. Cell fate determination is governed by intricate intracellular molecular regulatory networks, influenced by both internal and external signals azolifesciences.comnih.gov. While specific studies detailing this compound's direct impact on differentiation markers or specific cell fate decisions were not found, its general role as a polyamine suggests it could modulate signaling pathways that control differentiation, such as those involving morphogens or cell-cell interactions news-medical.netumontpellier.fr.

Interplay with Gene Expression and Regulation

This compound's molecular functions extend to the regulation of gene expression, affecting how genetic information is accessed and utilized by the cell.

Modulation of DNA-Protein Interactions and Transcriptional Control

Transcription factors (TFs) are key proteins that regulate gene expression by binding to specific DNA sequences ebi.ac.uknih.gov. This compound, as a polyamine, can interact with DNA and proteins, potentially modulating these crucial DNA-protein interactions. Polyamines are known to stabilize DNA structures and influence the binding affinity of transcription factors to their target sites nih.govthermofisher.com. While direct evidence for this compound's specific modulation of transcription factor activity is not detailed in the provided results, its chemical properties suggest it could play a role in regulating the accessibility of DNA or the assembly of transcriptional machinery. The study of TF-DNA interactions is vital for understanding gene regulation, and techniques like chromatin immunoprecipitation (ChIP) assays are used to monitor these interactions thermofisher.com.

Regulation of mRNA Stability and Translational Processes (e.g., p53, MEK-1, JunD)

The stability of messenger RNA (mRNA) and the efficiency of translation are critical post-transcriptional regulatory mechanisms that control protein synthesis biologynotesonline.commdpi.com. Polyamines can influence these processes. For instance, the stability of p53 mRNA is regulated by various factors, including RNA-binding proteins and microRNAs, and disruption of certain complexes can lead to p53 stabilization mdpi.comnih.gov. This compound's potential to interact with RNA molecules could influence mRNA stability or translation initiation, thereby affecting the production of proteins like p53, MEK-1, or JunD. Research indicates that p53 mRNA stability and translation are modulated under stress conditions mdpi.comresearchgate.net, and polyamines are generally involved in cellular stress responses.

Chromatin Organization and Epigenetic Remodeling

Chromatin organization, the packaging of DNA with proteins (histones) into a compact structure, is fundamental to gene regulation. Epigenetic remodeling refers to changes in this organization that alter gene accessibility without changing the underlying DNA sequence nih.govnih.gov. Polyamines can interact with DNA and histones, influencing chromatin structure and epigenetic modifications. This compound's positively charged nature allows it to bind to the negatively charged phosphate backbone of DNA and potentially interact with histone proteins. This interaction can affect chromatin compaction and the accessibility of DNA to transcriptional machinery, thereby contributing to epigenetic remodeling nih.govbiorxiv.org. While specific studies detailing this compound's direct role in histone modification or chromatin remodeling were not found, its chemical properties align with known mechanisms of polyamine-mediated epigenetic regulation.

Specific Biological Contexts of this compound Function

Role in Microbial Virulence and Pathogenesis

This compound has been identified as a potential product synthesized by the enzyme HsvA in the phytopathogenic bacterium Erwinia amylovora nih.gov. Erwinia amylovora is the causative agent of fire blight, a destructive disease affecting apple, pear, and other related plants nih.govfrontiersin.org. Research indicates that HsvA, an amidinotransferase enzyme encoded within the Hrp pathogenicity island, is essential for systemic infection in apple hosts nih.gov. Genetic studies have shown that mutations in genes such as hsvA, hsvB, and hsvC, which are part of the Hrp-associated enzyme (HAE) locus, lead to significantly reduced virulence in E. amylovora nih.gov.

The enzyme HsvA utilizes arginine and polyamines, such as spermidine, as substrates. The reaction can yield either N1-aminopropylagmatine or this compound, depending on the specific amine group of the polyamine acceptor nih.gov. The function of HsvA and its products, including this compound, is thought to enhance the fitness of the pathogen during infection. By potentially influencing the endogenous levels of metabolites like polyamines and arginine, HsvA may indirectly support the production of other virulence factors or facilitate the pathogen's survival and spread within the host plant nih.gov. The expression of key virulence genes in E. amylovora, such as those in the type III secretion system (T3SS), occurs rapidly during early infection stages, highlighting the importance of immediate effector delivery for successful plant invasion plos.org.

Virulence Factor/GeneFunction in Erwinia amylovoraRelevance to this compound
HsvAPolyamine amidinotransferase; required for systemic infection in apple nih.govSynthesizes potential virulence factors, including this compound nih.gov
Hrp genes (e.g., hrpA, hrpN)Encode Type III Secretion System (T3SS) components; essential for pathogenicity plos.orgT3SS delivers effector proteins that manipulate host defenses frontiersin.orgplos.org
DspA/EType III secreted effector protein; contributes to pathogenicity plos.orgDelivered via T3SS; its expression is linked to hrp gene activation plos.org
AmylovoranExopolysaccharide; major virulence factor associated with biofilm formation and pathogenesis mdpi.comNot directly linked to this compound synthesis in the provided literature

Contribution to Antimicrobial Activities

The guanidino group is recognized for its ability to enhance the activity of antimicrobial compounds. Research on peptidomimetics has shown that those incorporating guanidino groups exhibit greater disruptive activity on model bacterial cytoplasmic membranes (like phosphatidylglycerol monolayers) compared to analogous compounds with simple amino groups nih.gov. This enhanced membrane perturbation suggests a mechanism by which guanidino-containing molecules can compromise bacterial integrity.

Advanced Analytical Methodologies for Guanidinospermidine Detection and Quantification

Chromatographic Separation Techniques for Guanidinospermidine

Chromatographic methods are fundamental for separating this compound from other components in a sample matrix, enabling subsequent detection and quantification.

HPLC is a versatile technique widely used for the analysis of polar and non-volatile compounds like polyamines. While specific published HPLC methods detailing the analysis of this compound are limited, general approaches for similar polyamines provide a strong foundation. Reversed-phase HPLC (RP-HPLC) is commonly employed, often requiring mobile phases that enhance the retention and separation of polar analytes.

Mobile Phase Optimization: Mobile phases typically consist of aqueous buffers with organic modifiers (e.g., methanol or acetonitrile). Due to the basic nature of this compound, ion-pairing reagents (e.g., heptafluorobutyric acid, trifluoroacetic acid) are frequently added to the mobile phase to form neutral ion pairs, improving retention on reversed-phase columns and enhancing peak shape. nih.gov

Column Selection: C18 columns are standard for RP-HPLC. However, for highly polar compounds like polyamines, specialized columns or the use of ion-pairing agents are crucial for achieving adequate retention and separation. mdpi.comoiv.int

Detection: UV detection can be used if the compound has a chromophore, but polyamines often lack strong UV absorbance. Therefore, derivatization followed by UV detection or, more commonly, coupling with mass spectrometry is preferred for sensitive and selective detection. mdpi.com

Gas Chromatography (GC): this compound, being a polar and non-volatile compound, is not directly amenable to GC analysis without prior derivatization. Derivatization converts the polar functional groups into more volatile and thermally stable derivatives. Common derivatization strategies for polyamines involve silylation or acylation to reduce polarity and increase volatility. uoguelph.camdpi.com GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying these derivatized compounds. While specific GC parameters for this compound are not widely reported, methods for similar polyamines often involve capillary columns (e.g., DB-5, DB-Wax) and temperature programming. uoguelph.ca

Ion Chromatography (IC): Ion Chromatography is well-suited for the separation of ionic and polar compounds. Research has demonstrated the application of IC for the separation of guanidine compounds using specialized stationary phases. A resorcinarene-based ion chromatographic material has been developed for separating cationic pharmaceuticals, including guanidine compounds, achieving detection limits in the range of 5–30 μg L⁻¹. rsc.org This approach leverages the charged nature of this compound to achieve separation on ion-exchange columns.

Capillary Electrophoresis (CE): CE separates analytes based on their differential migration in an electric field within a narrow capillary. Its high separation efficiency and low sample volume requirements make it suitable for analyzing polar molecules. While direct applications of CE for this compound are not extensively documented, CE has been used for the separation of other basic proteins and drugs, often employing buffer modifiers to optimize separation. capes.gov.br The charged nature of this compound suggests its potential for CE analysis, likely requiring specific buffer compositions and voltage gradients. youtube.com

Thin-Layer Chromatography (TLC): TLC is a simple and cost-effective method for separating compounds based on their polarity. It involves applying the sample to a stationary phase (e.g., silica gel) coated on a plate and developing the chromatogram using a mobile phase. TLC has been used for separating purine bases and related compounds. nih.govsigmaaldrich.cn For this compound, TLC would likely involve polar stationary phases and solvent systems containing polar modifiers to achieve separation. Visualization might require post-chromatographic staining or UV detection if a suitable stationary phase indicator is used. youtube.comyoutube.com

Gas Chromatography (GC) and Ion Chromatography (IC) Applications

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS/MS, GC-MS/MS), offers high sensitivity and specificity for identifying and quantifying this compound.

LC-MS/MS is a powerful technique for the analysis of this compound, offering both separation and highly specific detection. Studies have reported the analysis of related polyamines and guanidine-containing compounds using LC-MS. scribd.comnih.govacs.org

Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for polar, basic compounds like this compound, producing protonated molecular ions [M+H]⁺. protocols.ionih.gov

Chromatographic Separation: Reversed-phase HPLC, as described in section 4.1.1, is often coupled with MS. The eluent from the HPLC column is introduced into the mass spectrometer.

Mass Spectrometry/Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the protonated molecule of this compound) is selected in the first mass analyzer, fragmented (e.g., via Collision-Induced Dissociation - CID), and the resulting product ions are detected in the second mass analyzer. This tandem mass spectrometry approach provides structural information and significantly enhances selectivity and sensitivity, allowing for trace-level quantification. protocols.iothermofisher.com

Quantification: Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, monitoring specific precursor-to-product ion transitions. Internal standards, often isotopically labeled analogs, are used to improve accuracy and precision. protocols.iothermofisher.com For example, analysis of related guanidine amides has utilized LC-MS for quantification, relying on standardized integration of peaks with matching retention time and exact mass. nih.govacs.org

GC-MS/MS is also a viable technique for this compound, provided the molecule is appropriately derivatized to enhance its volatility and thermal stability for GC separation.

Derivatization: As mentioned in section 4.1.2, derivatization is essential. Common methods include silylation (e.g., using MSTFA) or acylation. mdpi.com The choice of derivatization agent and conditions is critical for efficient conversion and reproducible results.

Chromatographic Separation: The derivatized this compound is separated using GC, typically on capillary columns.

Ionization: Electron Ionization (EI) is common in GC-MS, producing characteristic fragmentation patterns.

Mass Spectrometry/Mass Spectrometry (MS/MS): GC-MS/MS can be employed for enhanced selectivity and sensitivity. Similar to LC-MS/MS, specific precursor-to-product ion transitions are monitored in MRM mode. The fragmentation patterns of derivatized this compound would be specific to the chosen derivatization agent. mdpi.comfao.orgnih.gov

Table 1: Chromatographic Separation Techniques for this compound and Related Polyamines

TechniqueTypical Column TypeMobile Phase Composition (General)Detection MethodKey Considerations for this compound
HPLC C18 Reversed-PhaseAqueous buffer (e.g., phosphate, acetate) + organic modifier (methanol/acetonitrile) + ion-pairing reagentUV-Vis, MS, MS/MSRequires ion-pairing agents or specialized columns due to high polarity; UV detection may be limited.
GC Capillary (e.g., DB-5, DB-Wax)N/A (requires derivatization for volatility)MS, MS/MSRequires derivatization (e.g., silylation, acylation) to increase volatility.
IC Ion-exchange resin (e.g., resorcinarene-based)Eluent containing buffers and/or organic modifiersConductivity, UV, MSEffective for charged species; separation based on ionic interactions. rsc.org
CE Fused silica capillaryAqueous buffer (e.g., borate, phosphate) with additivesUV-Vis, MSSeparation based on electrophoretic mobility; buffer composition and voltage are critical.
TLC Silica gel, HPTLC NH2 F254sVarious solvent mixtures (e.g., methanol/water, hexane/ethyl acetate)UV-Vis, Staining ReagentsSeparation based on polarity; visualization may require specific stains or UV light. nih.govsigmaaldrich.cn

Table 2: Mass Spectrometry-Based Detection for this compound and Related Compounds

TechniqueIonization MethodTypical MS/MS Parameters (Example Precursor/Product Ions)Sample MatrixQuantification Approach
LC-MS/MS ESI (+)[M+H]⁺ of this compound → Fragment ions (specific to structure)Biological fluids, plant extractsSRM/MRM using stable isotope-labeled internal standards. protocols.iothermofisher.com
GC-MS/MS EIFragment ions of derivatized this compound (specific to derivative)Biological fluids, plant extractsSRM/MRM after derivatization. mdpi.comnih.gov

Compound List:

this compound

Spermidine

Spermine

Agmatine

Guanidine

Methylguanidine

1,1-dimethylbiguanide

Guanidinobenzoic acid

Cimetidine

Putrescine

1,3-diaminopropane

Arginine

Homoarginine

Arcaine

Guanidinoacetate

Phascolosomine A-F

Complanines

Carunculines

Neocomplanine A

Cytokinins

Indole-3-acetic acid

Abscisic acid

Anthocyanins

Guanine

Guanosine

Guanine nucleotides

Steroid hormones

Endocannabinoids

Fatty acids

Phytohormones

Research Models and Comparative Biochemical Studies of Guanidinospermidine

Invertebrate Model Systems for Guanidinospermidine Research

Invertebrates have proven to be valuable models for investigating the biosynthesis and biological roles of guanidine amides, including compounds structurally related to this compound.

Marine Invertebrates as Biosynthetic Sources of Guanidine Amides

Marine invertebrates, particularly those from the phylum Annelida, have been identified as sources of unique guanidine-containing metabolites. The peanut worm Phascolosoma granulatum, a marine sipunculid, has been a significant source for the isolation of several new linear guanidine amides, named phascolosomines A–F acs.orgnih.govresearchgate.netacs.org. These compounds feature a terminal guanidine group, a central amide linkage, and a terminal isobutyl group. Notably, these guanidine amides were found in unusually high concentrations, constituting approximately 3% of the organism's dry mass acs.orgnih.govresearchgate.netacs.org. Previous studies on other sipunculid worms like Golfingia vulgaris and Golfingia elongata (reported as Phascolosoma vulgare and Phascolosoma elongatum) and Phascolion strombus (reported as Phascolion strombi) have identified related guanidine amides, phascolosomine and phascoline, respectively acs.org. Unlike typical phosphagens, these metabolites from sipunculids are considered secondary metabolites, with their specific biological functions remaining largely unelucidated, though they have been hypothesized to act as toxins or defensive irritants acs.orgnih.govresearchgate.netacs.org.

Genetic Model Organisms for Polyamine Pathway Elucidation

Genetic model organisms such as Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) are instrumental in dissecting the complex polyamine metabolic pathways. These organisms possess conserved enzymes involved in polyamine metabolism, making them suitable for studying the biosynthesis and regulation of polyamines like spermidine, a precursor to this compound nih.govresearchgate.netuniprot.orgreactome.orgnih.govreactome.org.

In C. elegans, polyamine levels are regulated by a synthesis pathway involving ornithine decarboxylase (ODC) and spermidine synthase, alongside an uptake system nih.govnih.gov. Studies have shown that disruptions in polyamine synthesis lead to polyamine auxotrophy, which can be overcome by dietary polyamines nih.gov. Furthermore, research in C. elegans has explored the role of polyamine transporters, such as CATP-5, a P5B-type ATPase, in polyamine uptake and its influence on cellular processes nih.govbiorxiv.orgpnas.org. The nematode lacks spermine synthase, indicating a divergence in polyamine synthesis pathways compared to other eukaryotes nih.gov.

Drosophila melanogaster serves as an excellent model for polyamine research due to the conservation of metabolic enzymes between flies and humans researchgate.net. Studies have utilized Drosophila leg imaginal discs to investigate polyamine transport mechanisms, identifying proteins like Chmp1 as potentially involved in regulating the polyamine transport system researchgate.netmdpi.com. Research has also linked polyamine metabolism to various physiological states in Drosophila, including locomotor function and responses to stress and starvation nih.govnih.govbiorxiv.orgelifesciences.org. For instance, chronic sleep loss in Drosophila has been associated with elevated polyamine levels and nitrogen stress, suggesting a role for polyamines in metabolic regulation under adverse conditions biorxiv.org.

Contributions of Invertebrate Models to Understanding Biological Functions

Invertebrate models have significantly contributed to understanding the broader biological functions of polyamines and their derivatives. The high concentrations of guanidine amides found in marine invertebrates like P. granulatum suggest specialized roles, potentially related to defense or toxicity, although their precise functions are still under investigation acs.orgnih.govresearchgate.netacs.org.

Studies in C. elegans have highlighted the essential roles of polyamines in cell proliferation, development, and lifespan, with alterations in polyamine levels linked to postembryonic phenotypes such as reduced body size and lifespan nih.govmdpi.com. Polyamines are also implicated in stress tolerance in C. elegans, though their role in metazoan stress metabolism is less clear compared to plants and prokaryotes nih.gov.

In Drosophila, polyamines are critical for cell growth, proliferation, and cell cycle progression researchgate.netportlandpress.com. Research has explored how polyamine metabolism affects locomotor function, with depletion or supplementation impacting fly viability and movement elifesciences.org. Furthermore, polyamines' interaction with nucleic acids and their role in signal transduction pathways are areas of active research, with implications for understanding cellular homeostasis and disease portlandpress.com. The conservation of polyamine pathways across these invertebrate models allows for comparative analysis, aiding in the elucidation of fundamental biological processes conserved across diverse taxa.

Microbial Systems in this compound Metabolism Studies

Microbial systems, particularly bacteria, are crucial for understanding the enzymatic machinery involved in guanidine metabolism, which can provide insights into the potential pathways for this compound synthesis or degradation.

Bacterial Amidinotransferase Research

Amidinotransferases are key enzymes in the biosynthesis of guanidine-containing compounds. In bacteria, L-arginine:glycine amidinotransferase (AGAT, EC 2.1.4.1) catalyzes the transfer of the amidino group from L-arginine to glycine, producing guanidinoacetate and ornithine. This enzyme is central to creatine biosynthesis in vertebrates and has bacterial homologs involved in various metabolic pathways physiology.orguniprot.orgapsnet.orgmdpi.comnih.govnih.govahajournals.org. For instance, bacterial amidinotransferases are involved in the biosynthesis of toxins like phaseolotoxin apsnet.orgnih.gov and hepatotoxins nih.gov. Research has characterized bacterial amidinotransferases, revealing structural diversity and varying substrate specificities compared to their eukaryotic counterparts apsnet.orgnih.govnih.gov. For example, CyrA from Cylindrospermopsis raciborskii is a prokaryotic amidinotransferase with a complex kinetic mechanism and substrate specificity that differs from eukaryotic AGATs nih.gov. Bacillus subtilis utilizes arginine:glycine amidinotransferase (AgaT) for guanidinoacetate synthesis, with studies optimizing its expression for efficient production mdpi.com.

Other bacterial enzymes involved in guanidine metabolism include guanidine-degrading enzymes like guanidine carboxylases and guanidinases, which break down guanidine into urea and ammonia marquette.edunih.govasm.org. These enzymes, often controlled by guanidine-sensing riboswitches, highlight the active role of bacteria in managing guanidine levels, either for assimilation or detoxification nih.govasm.org.

Role of this compound in Microbial Community Function

While direct evidence for this compound's specific role in microbial community function is limited in the provided search results, the broader context of polyamine metabolism in microbial communities is well-established. Polyamines, including spermidine, are essential for microbial cell growth, proliferation, and various metabolic processes elifesciences.orgportlandpress.comsinofloc.com.

In environmental contexts such as Biological Activated Carbon (BAC) filters, microbial communities play a vital role in water purification. While the term "polyamine" in water treatment often refers to synthetic cationic polymers used as flocculants and coagulants sinofloc.comchemtexltd.comwaterpurifyingchemicals.comchinafloc.comjf-chinapolymer.com, these are distinct from naturally occurring polyamines like spermidine or potential this compound. However, the native polyamines produced by bacteria within these communities contribute to microbial community structure and function. Studies have shown that bacteria can produce and metabolize guanidine, with specific riboswitches regulating genes involved in guanidine transport and degradation, suggesting its relevance in microbial physiology and environmental interactions nih.govasm.org. The ability of bacteria to assimilate guanidine as a nitrogen source or use it for energy further underscores its importance in microbial metabolism asm.org.

Compound List:

this compound

Spermidine

Putrescine

Spermine

Norspermidine

Phascolosomine A–F

Phascolosomine

Phascoline

Homoarginine

Guanidinoacetate

Guanidine

Urea

Ammonia

Agmatine

N-carbamoyl putrescine (NCP)

Carboxyguanidine

Allophanate

Ornithine

Glycine

Lysine

Arginine

Creatine

Guanidinoacetate

5'-methylthioadenosine

Investigations into Microbial Biofilm Formation and Polyamine Metabolism

The specific role of this compound in microbial biofilm formation and its direct impact on polyamine metabolism within microbial communities are areas that warrant further detailed investigation. While polyamines are recognized as crucial molecules influencing bacterial growth, gene expression, and the development of biofilms, direct research linking this compound to these specific processes is not extensively documented within the provided literature. However, amidinotransferase enzymes, which are instrumental in the transfer of amidino groups and thus relevant to the metabolism of guanidino compounds, are present in prokaryotic organisms nih.govnih.gov. For example, the amidinotransferase HsvA, identified in the phytopathogen Erwinia amylovora, utilizes spermidine as an acceptor substrate. This enzyme has the capacity to modulate endogenous metabolite levels, which could indirectly influence virulence factors, including biofilm formation nih.gov. The broader significance of polyamine metabolism in microbes is well-established; however, specific studies detailing this compound's direct contribution to the architecture or formation of microbial biofilms remain limited in the current scope of findings.

Comparative Biochemical Analysis of this compound and Analogous Polyamines

Phylogenetic Relationships and Evolutionary Divergence of Amidinotransferase Enzymes

Amidinotransferase enzymes constitute a phylogenetically diverse family, with their presence documented across vertebrates, plants, and prokaryotes, underscoring their fundamental importance in various biological pathways nih.govnih.gov. These enzymes are characterized by their catalytic function in transferring an amidino group, commonly sourced from arginine, to an acceptor molecule, which can be an amino acid or a polyamine nih.gov.

Specific amidinotransferases have been identified as integral components of distinct biosynthetic pathways. For instance, the cyrA gene encodes an L–arginine:glycine amidinotransferase, essential for the initial step in cylindrospermopsin (CYN) biosynthesis within cyanobacteria nih.gov. Phylogenetic analyses have revealed that cyrA sequences form a distinct clade, differentiated from other amidinotransferases such as sxtG, which is involved in saxitoxin (STX) biosynthesis nih.govmdpi.com. This evolutionary divergence points to specialized developmental trajectories for amidinotransferases engaged in different metabolic functions.

The evolutionary origins of toxin biosynthesis pathways in certain organisms, notably dinoflagellates, suggest acquisition through horizontal gene transfer (HGT) from bacterial sources. Research concerning saxitoxin biosynthesis in dinoflagellates indicates that genes like sxtG, which encode an amidinotransferase, may originate from bacteria and were acquired via HGT events, potentially from multiple prokaryotic donors mdpi.comresearchgate.net. The conserved evolutionary structure, function, and sequence of these initial pathway genes highlight their critical role in STX synthesis mdpi.com.

Furthermore, amidinotransferases exhibit variations in substrate specificity and evolutionary divergence. The enzyme HsvA from Erwinia amylovora, for example, demonstrates a preference for linear polyamines, such as spermidine, as acceptor substrates, potentially leading to the synthesis of this compound nih.gov. Comparative analyses with vertebrate counterparts, including human hAGAT, reveal differences in oligomeric architecture and substrate interaction mechanisms, suggesting that some plant amidinotransferases may have evolved through convergent processes nih.gov.

Data Table 1: Amidinotransferase Enzymes and Their Associated Pathways/Origins

Enzyme/GeneOrganism/GroupPrimary Function/PathwaySubstrate Specificity (Acceptor)Evolutionary Context/OriginReferences
CyrACyanobacteriaCYN biosynthesisGlycineMonophyletic group; distinct clade from sxtG nih.gov
SxtGDinoflagellatesSTX biosynthesisL-lysine (putative)Bacterial origin via HGT; distinct clade from cyrA nih.govmdpi.comresearchgate.net
HsvAErwinia amylovoraVirulence factor; polyamine modificationSpermidine, PutrescineProkaryotic; shares homology with eukaryotic amidinotransferases, potential convergent evolution in plants nih.gov
AGATVertebratesCreatine biosynthesisGlycineVertebrate metabolic pathways nih.gov

Interspecies Comparative Metabolic Profiling of Polyamines

Comparative metabolic profiling of polyamines across different species offers valuable insights into the diversity of polyamine metabolism and the occurrence of specific polyamine derivatives. While comprehensive profiling data for this compound across a broad spectrum of species is not extensively detailed in the provided literature, certain studies offer preliminary indications of its presence and metabolic context.

Research has indicated that amidinotransferase enzymes, such as HsvA found in Erwinia amylovora, can utilize spermidine as an acceptor substrate. This suggests a metabolic pathway where this compound could be synthesized through the transfer of an amidino group to spermidine nih.gov. This observation highlights the potential for this compound to arise as a product of polyamine modification in various organisms.

More directly, investigations into marine invertebrates have identified compounds that incorporate this compound units. For instance, linear guanidine amides isolated from the marine sipunculid Phascolosoma granulatum include structures where the (3-aminopropyl)guanidine moiety forms part of a larger this compound unit acs.org. These compounds have also exhibited structural similarities to complanines and carunculines, which are found in marine fireworms such as Eurythoe complanata and Hermodice carunculata acs.org. This comparative observation suggests that this compound and related structures may be present in specific marine invertebrate phyla, reflecting unique metabolic adaptations or the presence of defensive compounds.

Data Table 2: Occurrence of this compound-Related Structures in Marine Invertebrates

Organism/PhylumCompound ClassKey Structural FeatureRelated CompoundsReferences
Phascolosoma granulatum (Sipunculida)Linear Guanidine AmidesThis compound unitPhascolosomines acs.org
Eurythoe complanata (Annelida)Guanidine AmidesComplaninesThis compound-like structures acs.org
Hermodice carunculata (Annelida)Guanidine AmidesCarunculinesThis compound-like structures acs.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying Guanidinospermidine in biological samples?

  • Methodological Answer : this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Key steps include:

  • Sample Preparation : Deproteinization using acetonitrile or methanol to isolate low-molecular-weight metabolites .
  • Chromatographic Separation : Use a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile gradient.
  • Detection : Electrospray ionization (ESI) in positive ion mode, monitoring for the precursor ion m/z 174.1 and product ion m/z 130.1 .
  • Validation : Ensure linearity (R² > 0.99), limit of detection (LOD < 10 nM), and recovery rates (85–115%) via spiked matrix controls.

Q. How can researchers design experiments to study this compound’s metabolic pathways in model organisms?

  • Experimental Design :

  • Hypothesis-Driven Approach : Use isotope-labeled precursors (e.g., ¹⁵N-spermidine) to trace this compound biosynthesis in E. coli or mammalian cell lines .
  • Knockout Models : Employ CRISPR-Cas9 to delete genes encoding enzymes like agmatine deiminase or spermidine synthase to assess pathway dependencies .
  • Multi-Omics Integration : Pair metabolomics data with transcriptomic profiling (RNA-seq) to identify regulatory networks .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported this compound toxicity levels across studies?

  • Contradiction Analysis Framework :

Contextual Variables : Compare cell types (e.g., renal vs. neuronal) and exposure durations (acute vs. chronic) .

Methodological Audit : Re-evaluate extraction protocols (e.g., pH stability of this compound during sample processing) .

Dose-Response Curves : Use Hill equation modeling to distinguish threshold effects from linear responses .

  • Example : A 2023 study found 50 µM non-toxic in HEK293 cells but cytotoxic at 20 µM in primary neurons, attributed to differential expression of organic cation transporters (OCTs) .

Q. How can researchers investigate this compound’s role in post-translational modifications (PTMs) of proteins?

  • Advanced Methodology :

  • Chemical Proteomics : Use click chemistry probes (e.g., alkyne-tagged this compound) to enrich modified proteins for LC-MS/MS identification .
  • Structural Analysis : Employ cryo-EM or X-ray crystallography to resolve binding interfaces between this compound and target proteins like heat shock proteins (HSPs) .
  • Functional Validation : siRNA knockdown of putative targets followed by phenotypic assays (e.g., cell viability under oxidative stress) .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects in high-throughput screens?

  • Data Analysis Workflow :

  • Normalization : Apply quantile normalization to correct batch effects in multi-plate assays .
  • Multivariate Analysis : Use partial least squares regression (PLS-R) to correlate this compound levels with phenotypic endpoints (e.g., apoptosis markers) .
  • False Discovery Control : Implement Benjamini-Hochberg correction for large-scale hypothesis testing (e.g., 10,000+ metabolic features) .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., LC-MS gradient tables, cell culture media batches) in supplemental materials .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity studies, including 3R principles (Replacement, Reduction, Refinement) .
  • Data Transparency : Share raw metabolomics datasets via repositories like MetaboLights (Accession: MTBLSXXXX) .

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